Ethyl 4-azidobenzoylaminoacetimidate

ribosome structure RNA‑protein cross‑linking heterobifunctional reagent

Standard azido-imidoesters fail to capture S1-16S rRNA contacts, compromising ribosomal structural mapping. EABAAI is the only reagent that specifically crosslinks protein S1 to 16S rRNA (positions 861-889) within 30S subunits. Unlike MAPAI, EABAAI also captures S17 and S18 contacts, delivering a distinct crosslinking pattern essential for comprehensive RNA-protein contact maps. · Crosslinks S1-16S rRNA, S17, and S18; excludes S8, S11, S19, S21. · Two-step workflow: amine-directed attachment then photoactivation. · Validated by ¹²⁵I-protein gel electrophoresis and ³²P-RNA complex isolation.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 77044-74-7
Cat. No. B1228462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-azidobenzoylaminoacetimidate
CAS77044-74-7
SynonymsEABAAI
ethyl 4-azidobenzoylaminoacetimidate
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C11H13N5O2/c1-2-18-10(12)7-14-11(17)8-3-5-9(6-4-8)15-16-13/h3-6,12H,2,7H2,1H3,(H,14,17)
InChIKeyQOPCYLSGEWXZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Azidobenzoylaminoacetimidate: RNA–Protein Photoaffinity Reagent


Ethyl 4‑azidobenzoylaminoacetimidate (EABAAI) is a heterobifunctional photo‑activatable cross‑linking reagent that carries an imidoester function at one terminus and an aryl azide at the other [1]. The imidoester reacts selectively with primary amines on proteins to form stable amidine linkages, while UV irradiation of the azide generates a nitrene that inserts into RNA [1]. First described in 1980 for the identification of protein neighbours of 16S rRNA within the Escherichia coli 30S ribosomal subunit, EABAAI remains a specialised tool for probing ribosomal architecture and RNA–protein interfaces [2].

Sequential reactivity
Two-step covalent bridging: amine-targeted imidoester then photo-triggered azide, enabling controlled RNA–protein crosslinking
Heterobifunctional design
4-azidobenzoyl photoaffinity tag paired with imidoester chemistry for primary amine specificity on proteins
30S ribosomal subunit focus
Designed for protein–rRNA proximity mapping within E. coli 30S subunits, supported by published crosslinking data

Why Generic Azido-Imidoesters Cannot Replace EABAAI


Although several heterobifunctional imidoester–aryl azide reagents exist for RNA–protein cross‑linking, the precise spatial arrangement of the two reactive groups determines which ribosomal proteins become covalently attached to specific RNA regions [1]. Even closely related reagents such as methyl p‑azidophenyl acetimidate (APAI) produce a distinctly different set of cross‑linked proteins [2], demonstrating that small changes in spacer length and geometry alter the cross‑linking signature. Therefore, substituting EABAAI with a generic analogue risks losing access to key protein–RNA contacts, particularly those involving protein S1, which is uniquely captured by EABAAI [3]. The following quantitative comparisons substantiate this selection-critical differentiation.

Attribute
EABAAI
MAPAI (generic azido-imidoester)
Spacer composition
Benzoyl‑NH‑CH₂‑imidoester (~9‑10 Å reach), amide hydrogen‑bonding group
Phenyl‑CH₂‑imidoester (~7‑8 Å reach), no hydrogen‑bonding linker
Protein S1 crosslinking
Reported positive crosslink to S1 when pre‑attached
S1 crosslink not detected in direct subunit treatment
Captured protein set
S17, S18 included; S8, S11, S19, S21 absent
S8, S11, S19, S21 included; S17, S18 absent

Direct substitution with MAPAI or similar azido‑imidoesters may shift the protein‑contact profile and fail to reproduce S1 crosslinking; geometry and spacer differences affect spatial sampling.

EABAAI vs. Closest Analogs: Key Differentiation Evidence


Unique S1–16S rRNA Crosslinking via Pre-Attachment

When applied to identical E. coli 30S ribosomal subunits under standard cross‑linking conditions, EABAAI covalently couples 12 ribosomal proteins to 16S rRNA, whereas the closest structural analogue methyl p‑azidophenyl acetimidate (APAI) captures only 10 proteins [1][2]. Crucially, the two reagents share only a partial overlap; EABAAI uniquely cross‑links proteins S17 and S18, while APAI uniquely cross‑links S8, S11, S19, and S21 [1][2]. This demonstrates that the benzoylaminoacetimidate spacer of EABAAI provides a distinct spatial reach that is not reproducible with the shorter phenylacetimidate spacer of APAI.

S1 crosslinking
Head-to-head
EABAAI: positive S1–16S RNA crosslink (positions 861‑889)
MAPAI: no S1 crosslink detected
100% differential detection
Enables S1 contact mapping not possible with generic analogs
Pre-attachment protocol required; direct subunit treatment not compared
ribosome structure RNA‑protein cross‑linking heterobifunctional reagent

S17 & S18 Exclusive Crosslinking vs. MAPAI

EABAAI is, to date, the only heterobifunctional imidoester‑aryl azide reagent demonstrated to cross‑link ribosomal protein S1 to 16S rRNA within intact 30S subunits [1]. Using a two‑step protocol in which EABAAI is first attached to isolated protein S1 and the modified protein is subsequently reassociated with S1‑depleted 30S subunits, the cross‑linked RNA fragment was unambiguously identified as the 29‑nucleotide segment C‑U‑A‑A‑C‑G‑C‑G‑U‑U‑A‑A‑G‑U‑C‑G‑A‑C‑C‑G‑C‑C‑U‑G‑G‑G‑G‑A‑G (positions 861‑889) [1]. In contrast, the structurally related reagent methyl p‑azidophenyl acetimidate does not capture protein S1 in any of the 10 cross‑linked products reported [2].

Protein coverage
Head-to-head
EABAAI crosslinks S17, S18 exclusively; MAPAI crosslinks S8, S11, S19, S21 exclusively
~50% overlap in major proteins
Distinct spatial neighborhoods sampled; reagent selection determines accessible ribosomal proteins
Direct treatment of 30S subunits, pH 8.0–8.5, 254–366 nm activation
protein S1 ribosome heterogeneity RNA‑protein interaction

Longer Spacer Arm Enables Pre-Attachment Strategy

EABAAI has been employed to demonstrate that E. coli 30S ribosomal subunit populations exist in at least two conformational states [1]. When the reagent is applied to unfractionated 30S subunits, protein S1 cross‑linking occurs in only a subpopulation, whereas other proteins such as S3, S4, S5, S7, and S9 are cross‑linked across the entire population [1]. This result indicates that the S1 binding site on 16S rRNA becomes accessible only in a specific ribosomal conformation. No comparable conformational resolution has been reported for the analogue methyl p‑azidophenyl acetimidate, which is typically used under conditions that do not differentiate subpopulations [2].

Spacer architecture
Class-level
Length ~9‑10 Å (EABAAI) vs ~7‑8 Å (MAPAI); contains amide hydrogen‑bonding group
Longer, functionalized spacer supports pre‑attachment to isolated S1
Structural inference based on chemical formula; functional impact confirmed in workflow
conformational heterogeneity ribosome assembly structural probing

Dual-Detection Validation for RNA-Protein Crosslinks

The imidoester group of EABAAI reacts with protein amino groups to form amidine bonds, which retain the positive charge of the original amine and are resistant to hydrolysis under mildly acidic conditions [1]. In contrast, N‑hydroxysuccinimidyl (NHS) ester‑based heterobifunctional reagents (e.g., HSAB, sulfo‑HSAB) generate ester linkages that are susceptible to hydrolysis, potentially leading to cross‑link reversal during sample workup [1][2]. This stability is critical for subsequent proteolytic digestion, HPLC purification, and mass spectrometric identification of cross‑linked peptides.

Validation robustness
Cross-study
2 independent detection methods (¹²⁵I‑protein gel + ³²P‑RNA complex) vs 1 for MAPAI
Supports higher confidence in protein identity assignments
Congruent protein sets across both methods reported
cross-link stability amidine bond downstream analysis

EABAAI Application Scenarios with Verifiable Advantage


Site-Specific S1–16S rRNA Crosslinking for Structural Studies

Researchers studying the role of ribosomal protein S1 in mRNA recruitment and translation initiation can use EABAAI to cross‑link S1 to its 16S rRNA binding site (nucleotides 861‑889) [1]. This enables precise identification of the S1–rRNA interface under different ionic conditions or in the presence of regulatory ligands, providing structural constraints for cryo‑EM model building.

Mapping S17 and S18 RNA-Protein Contacts

EABAAI can distinguish between multiple conformational states of ribosomal subunits because protein S1 cross‑linking occurs only in a subpopulation of 30S particles [1]. This property makes it a valuable tool for characterising assembly intermediates, studying antibiotic‑induced conformational changes, and evaluating the homogeneity of in vitro reconstituted ribosomal subunits.

Multi-Crosslinker Comparative Ribosome Studies

The defined set of RNA–protein distance restraints generated by EABAAI cross‑linking provides orthogonal validation for structural models derived from cryo‑electron microscopy. The cross‑linking data for proteins S3, S4, S5, S7, S9, S17, and S18 [2] can be directly compared with atomic coordinates to assess model accuracy and identify regions of structural flexibility.

Quality-Controlled Crosslinking with Dual-Detection Validation

Because EABAAI can be pre‑conjugated to a specific ribosomal protein and then reintroduced into depleted subunits [1], the reagent serves as a platform for designing targeted photo‑affinity probes. Derivative compounds carrying antibiotic warheads or fluorescent reporters can be used to map drug binding sites or to screen for novel ribosome inhibitors in high‑throughput formats.

Application
Selection Property
Validation Focus
S1–16S rRNA structural mapping
Pre-attachment-compatible spacer design
Confirm crosslink site and S1 specificity
S17 and S18 contact mapping
Distinct protein crosslink profile vs. MAPAI
Verify S17/S18 inclusion and absence of MAPAI-unique targets
Multi-crosslinker comparative ribosome studies
Orthogonal spatial sampling panel
Corroborate with MAPAI and other reagents for complete contact maps
Quality-controlled crosslinking
Dual-detection validation (protein + RNA readouts)
Reproduce congruent identification with ¹²⁵I‑protein and ³²P‑RNA workflows
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